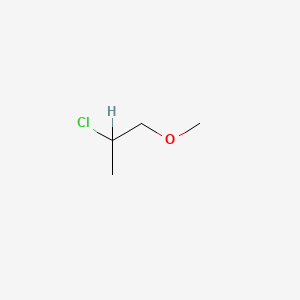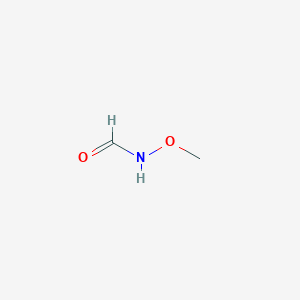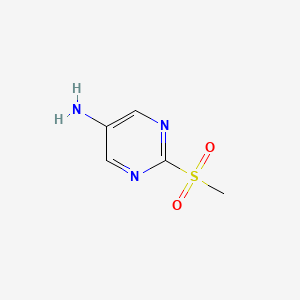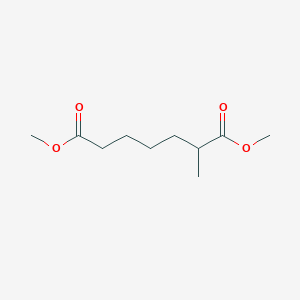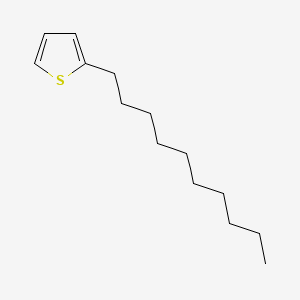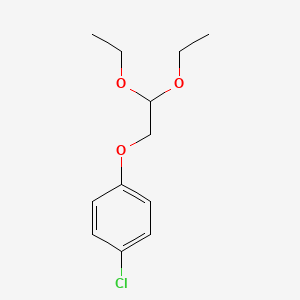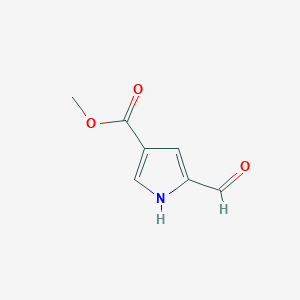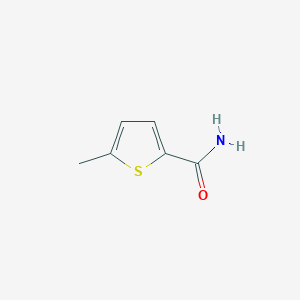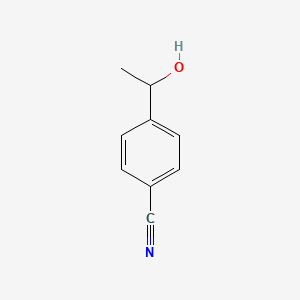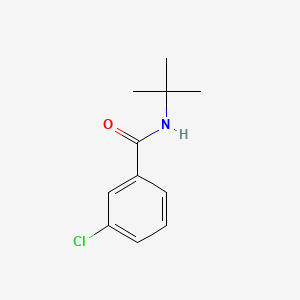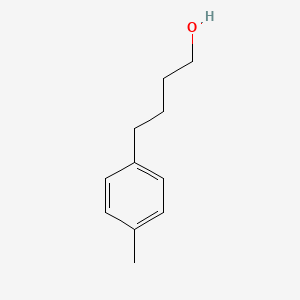
4-(4-Methylphenyl)butanol
Overview
Description
4-(4-Methylphenyl)butanol, also known as MPB, is a colorless liquid with a floral odor. It is a chiral molecule, which means that it exists in two mirror-image forms. MPB has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)butanol is not fully understood. However, studies have shown that 4-(4-Methylphenyl)butanol interacts with GABA receptors in the brain, which are involved in the regulation of anxiety and sleep. 4-(4-Methylphenyl)butanol has been shown to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
4-(4-Methylphenyl)butanol has been shown to have several biochemical and physiological effects. Studies have shown that 4-(4-Methylphenyl)butanol has anxiolytic and sedative effects, which are mediated through its interaction with GABA receptors in the brain. 4-(4-Methylphenyl)butanol has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4-(4-Methylphenyl)butanol has several advantages and limitations for lab experiments. One of the advantages is that it is a chiral molecule, which makes it a useful tool for studying chiral chemistry. 4-(4-Methylphenyl)butanol is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of 4-(4-Methylphenyl)butanol is that it has a short half-life in the body, which may limit its use in vivo.
Future Directions
There are several future directions for research on 4-(4-Methylphenyl)butanol. One direction is to further explore its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to investigate its potential use as an antimicrobial and antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methylphenyl)butanol and its potential use in the treatment of anxiety and oxidative stress-related diseases.
Conclusion
In conclusion, 4-(4-Methylphenyl)butanol is a chiral molecule with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential applications of 4-(4-Methylphenyl)butanol and to understand its mechanism of action.
Scientific Research Applications
4-(4-Methylphenyl)butanol has been extensively studied for its potential applications in various fields. In the perfume industry, 4-(4-Methylphenyl)butanol is used as a fragrance ingredient due to its floral odor. 4-(4-Methylphenyl)butanol has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Furthermore, 4-(4-Methylphenyl)butanol has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
properties
IUPAC Name |
4-(4-methylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQMCEBEBSCGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872034 | |
| Record name | 4-(4-Methylphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51918-83-3, 53392-07-7 | |
| Record name | 4-(p-Tolyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051918833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methylphenyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053392077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-METHYLPHENYL)BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFW9F0C3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)
